molecular formula C25H33Cl2N5O6 B1248410 Actinc

Actinc

Cat. No.: B1248410
M. Wt: 570.5 g/mol
InChI Key: YWGAKIGNXGAAQR-DLPAQYCSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actinc, referenced in molecular biology studies as a DNA probe or control element, is utilized to normalize experimental data in techniques such as Southern blotting and gene expression analysis. In a 1994 study on breast carcinoma, this compound DNA probes were employed to verify consistent DNA loading across tumor and non-tumor samples during Southern blot analysis . A separate 2016 study on Isatis indigotica (Chinese woad) also utilized this compound DNA fragments as part of gene cloning and expression analysis for the IiESP protein, reinforcing its role as a stable reference marker . While the term "this compound" may represent a typographical variant of the widely recognized β-actin gene, its described applications align with actin-family proteins, which are critical for cellular structure and serve as housekeeping genes in molecular assays.

Properties

Molecular Formula

C25H33Cl2N5O6

Molecular Weight

570.5 g/mol

IUPAC Name

(3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone

InChI

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17-,18+,20-,21+/m1/s1

InChI Key

YWGAKIGNXGAAQR-DLPAQYCSSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@H](C(=O)N[C@H](CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO

Synonyms

astin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Actinc is functionally analogous to other housekeeping genes and probes used for normalization in molecular biology. Below is a detailed comparison based on evidence and established practices:

Table 1: Key Features of this compound and Comparable Control Compounds

Compound Primary Function Molecular Context Stability in Tumor Studies Key Applications Evidence Source
This compound DNA loading control Southern blot normalization Stable (no amplification in tumors) Gene copy number analysis
β-actin Protein/mRNA loading control Western blot, qRT-PCR Variable (context-dependent) Gene expression normalization N/A (common practice)
GAPDH Glycolytic enzyme; mRNA/protein control qRT-PCR, Western blot Variable (hypoxia-sensitive) Metabolic & expression studies N/A (common practice)
18S rRNA Ribosomal RNA control qRT-PCR Highly stable High-abundance RNA normalization N/A (common practice)
α-satellite DNA Centromeric repeat marker FISH, copy number analysis Stable Ploidy assessment

Research Findings

This compound in Plant Genetics : this compound DNA fragments facilitated the cloning of the IiESP gene in Isatis indigotica, highlighting its utility in plant molecular biology for verifying DNA integrity .

Comparative Stability : While β-actin and GAPDH are prone to variability under experimental conditions (e.g., hypoxia, tissue type), this compound and α-satellite DNA showed minimal variability in tumor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinc
Reactant of Route 2
Actinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.